5-Bromo-N-(cyclopropylmethyl)-3-fluoropicolinamide
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Overview
Description
5-Bromo-N-(cyclopropylmethyl)-3-fluoropicolinamide: is an organic compound that belongs to the class of picolinamides. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluorine atom at the 3-position of the picolinamide core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(cyclopropylmethyl)-3-fluoropicolinamide typically involves multi-step organic reactionsThe bromination can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions, and the fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-(cyclopropylmethyl)-3-fluoropicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-N-(cyclopropylmethyl)-3-fluoropicolinamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its applications may include the production of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-3-fluoropicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-fluoropyridine
Uniqueness: 5-Bromo-N-(cyclopropylmethyl)-3-fluoropicolinamide is unique due to the combination of its bromine, cyclopropylmethyl, and fluorine substituents This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-3-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O/c11-7-3-8(12)9(13-5-7)10(15)14-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUUVTNENUFZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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